molecular formula C19H20F3N5O7 B2483371 N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide CAS No. 306978-00-7

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Numéro de catalogue B2483371
Numéro CAS: 306978-00-7
Poids moléculaire: 487.392
Clé InChI: LUSWTDGRVZSZTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to a class of chemicals that have garnered attention in medicinal chemistry due to their complex structures and potential biological activities. Its structure suggests it may have specific interactions with biological targets, offering opportunities for therapeutic applications or as a tool in biochemical research.

Synthesis Analysis

The synthesis of compounds with similar structural features typically involves multi-step organic reactions, starting from basic building blocks like acetyl compounds, oxazoles, nitro-phenyl derivatives, and piperidine derivatives. Key steps may include condensation reactions, nitration, and the introduction of trifluoromethyl groups through selective functional group transformations (Jones et al., 2009).

Applications De Recherche Scientifique

Novel Derivatives Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) synthesized novel derivatives of a compound structurally similar to N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide. These derivatives demonstrated antidepressant and antianxiety activities in albino mice, indicating potential therapeutic applications in mental health disorders (Kumar et al., 2017).

Inhibitors of Soluble Epoxide Hydrolase

Research by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, related to the chemical structure . These inhibitors showed promise for use in various disease models due to their potency and selectivity (Thalji et al., 2013).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) reported on a compound structurally related to N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide, which demonstrated potent inhibitory activity on Glycine Transporter 1 (GlyT1). This suggests potential applications in modulating neurotransmitter systems (Yamamoto et al., 2016).

Inotropic Evaluation for Cardiac Function

Liu et al. (2009) synthesized derivatives structurally similar to the compound and evaluated them for positive inotropic activity, indicating potential uses in treating heart conditions (Liu et al., 2009).

CGRP Receptor Inhibition

Cann et al. (2012) developed derivatives of N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide as potent calcitonin gene-related peptide (CGRP) receptor antagonists, which could be significant in treating migraine and other CGRP-related disorders (Cann et al., 2012).

One-Pot Reaction Alternatives

Krauze et al. (2007) conducted a study involving a one-pot cyclocondensation reaction using components structurally related to the compound, demonstrating a novel method for synthesizing heterocyclic compounds (Krauze et al., 2007).

HIV-1 Inhibition

Imamura et al. (2006) incorporated the piperidine-4-carboxamide structure into CCR5 antagonists, resulting in compounds with potent HIV-1 inhibitory activity, suggesting applications in antiviral therapies (Imamura et al., 2006).

Propriétés

IUPAC Name

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O7/c1-10(28)14-8-13(34-24-14)9-23-18(29)11-2-4-25(5-3-11)17-15(26(30)31)6-12(19(20,21)22)7-16(17)27(32)33/h6-7,11,13H,2-5,8-9H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSWTDGRVZSZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(C1)CNC(=O)C2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.